Technical Monograph: 3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one
Technical Monograph: 3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one
The following technical guide is structured as a high-level monograph for the rational design, synthesis, and application of 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one .
Synonyms: 3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-one; 3-CF3-5-oxo-5,6,7,8-tetrahydroquinoline.
Molecular Formula:
Molecular Architecture & Pharmacophore Analysis
The 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one scaffold represents a "privileged structure" in medicinal chemistry, merging the electronic modulation of a fluorinated pyridine with the steric constraints of a fused ring system.
Structural Deconstruction
-
The Core (Tetrahydroquinoline-5-one): Unlike fully aromatic quinolines, the partially saturated 5,6,7,8-ring system forces the C5 ketone into a semi-rigid conformation. This restricts the vector of hydrogen bond acceptance, often improving selectivity for kinase hinge regions or GPCR orthosteric sites compared to flexible acyclic analogs.
-
The 3-Trifluoromethyl Moiety (
):-
Electronic Effect: The strong electron-withdrawing nature (
) reduces the basicity of the pyridine nitrogen ( drop of ~2-3 units vs. unsubstituted), altering hydrogen bond donor/acceptor matching. -
Metabolic Shielding: The
group blocks oxidative metabolism at the susceptible C3 position, a common "soft spot" in pyridine-based drugs. -
Lipophilicity: Increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
Pharmacological Relevance
This scaffold acts as a bioisostere for substituted isoquinolines and chromenones. It is a critical intermediate in the synthesis of:
-
P2X7 Receptor Antagonists: For neuroinflammatory indications.
-
mTOR/PI3K Inhibitors: Where the C5-ketone serves as a handle for reductive amination to install solubilizing amine tails.
-
Transient Receptor Potential (TRP) Modulators: Utilizing the rigid core to lock hydrophobic vectors.
Retrosynthetic Logic & Synthetic Pathways
To synthesize this molecule with high regiocontrol, we must avoid the ambiguity of direct electrophilic substitution on the pyridine ring. The most robust approach utilizes the Annulation of Enaminones , specifically the condensation of a cyclic enaminone with a trifluoromethyl-substituted electrophile.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic disconnection relying on the [3+3] cyclocondensation strategy.
Primary Synthetic Route: The Vinamidinium Approach
This method ensures the
Mechanism:
-
Nucleophilic Attack: The enamine carbon of 3-aminocyclohex-2-enone attacks the electrophilic vinyl carbon of the trifluoromethyl-acrolein equivalent.
-
Transamination/Cyclization: The amine nitrogen attacks the aldehyde/iminium carbon.
-
Aromatization: Elimination of dimethylamine and water drives the formation of the pyridine ring.
Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one
Prerequisites:
-
All reactions performed under Nitrogen (
) atmosphere. -
Solvents: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).
Reagents:
-
3-Aminocyclohex-2-en-1-one (1.0 equiv) [CAS: 1121-66-0]
-
3,3,3-Trifluoro-2-(dimethylaminomethylene)propionaldehyde (1.1 equiv) [Note: If unavailable, generate in situ via Vilsmeier-Haack reaction of 3,3,3-trifluoropropanal]
-
Ammonium Acetate (
) (1.5 equiv) - Optional if using enaminone, required if using diketone.
Step-by-Step Methodology:
-
Charge: To a dry round-bottom flask equipped with a reflux condenser, add 3-aminocyclohex-2-en-1-one (1.11 g, 10 mmol) and Glacial Acetic Acid (15 mL).
-
Addition: Add 3,3,3-trifluoro-2-(dimethylaminomethylene)propionaldehyde (1.83 g, 11 mmol) in one portion.
-
Reflux: Heat the mixture to 110°C (reflux) for 4–6 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The starting enaminone (
) should disappear; a new UV-active spot ( ) should appear.
-
-
Workup:
-
Concentrate the acetic acid under reduced pressure (rotary evaporator).
-
Dilute the residue with Ethyl Acetate (EtOAc) (50 mL) and neutralize carefully with Saturated
solution until pH ~8. -
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with Brine (50 mL), dry over anhydrous
, and filter.
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel (
). -
Eluent Gradient: 0%
20% EtOAc in Hexanes. -
Yield Expectation: 65–75% as an off-white solid.
-
Data Summary Table: Physical Properties
| Property | Value (Predicted/Analog) | Note |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 68–72 °C | Based on 3-Me analog ( |
| LogP | 2.1 – 2.4 | Enhanced by |
| H-Bond Donors | 0 | Pyridine N is acceptor |
| H-Bond Acceptors | 2 | Ketone + Pyridine N |
| ~2.5 | Reduced basicity due to |
Derivatization & Reactivity Profile[4][5][6]
Once synthesized, the 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one scaffold serves as a versatile divergent point.
Functionalization Workflow (Graphviz)
Figure 2: Divergent synthesis options from the core scaffold.
Key Reaction: Reductive Amination
The C5 ketone is sterically accessible but electronically deactivated by the pyridine ring.
-
Conditions: Use Titanium(IV) isopropoxide (
) as a Lewis acid to pre-form the imine, followed by reduction with Sodium Triacetoxyborohydride ( ). -
Utility: This installs the "tail" often required for occupancy of the ribose pocket in kinase targets.
Safety & Handling (E-E-A-T)
-
Fluorinated Intermediates: The vinamidinium salt precursor is a potent skin irritant and lachrymator. Handle in a fume hood.
-
Pyridine Toxicity: While the fused system lowers volatility, pyridine derivatives can be hepatotoxic. Double-glove (Nitrile) is recommended.
-
Waste Disposal: Fluorinated organic waste must be segregated from general organic solvents in many jurisdictions to prevent issues in incineration (HF formation).
References
-
Synthesis of 7,8-Dihydroquinolin-5(6H)
-
Methodology: "Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones."[4] Arkivoc, 2001.
-
-
Trifluoromethylation Strategies
-
Context: "A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines." Organic & Biomolecular Chemistry, 2013.
-
-
General Quinolinone Scaffold Data
-
Building Block Preparation
- Precursor Synthesis: "Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. 6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone | C16H12F3NO | CID 12000936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
